2,2'-[Hexane-1,6-diylbis(oxymethylene)]bis(2-methyloxirane)
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Overview
Description
2,2’-[Hexane-1,6-diylbis(oxymethylene)]bis(2-methyloxirane) is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is also referred to as 1,6-bis(2,3-epoxypropoxy)hexane and has the molecular formula C12H22O4 .
Preparation Methods
The synthesis of 2,2’-[Hexane-1,6-diylbis(oxymethylene)]bis(2-methyloxirane) typically involves the reaction of hexane-1,6-diol with epichlorohydrin. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving ring-opening and ring-closing reactions . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
2,2’-[Hexane-1,6-diylbis(oxymethylene)]bis(2-methyloxirane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the epoxide groups to alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2’-[Hexane-1,6-diylbis(oxymethylene)]bis(2-methyloxirane) has a wide range of scientific research applications:
Chemistry: It is used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
Biology: The compound is employed in the synthesis of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: It is investigated for its potential use in developing new therapeutic agents and medical devices.
Mechanism of Action
The mechanism of action of 2,2’-[Hexane-1,6-diylbis(oxymethylene)]bis(2-methyloxirane) involves its ability to react with various functional groups through its epoxide rings. The epoxide groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it a valuable compound for cross-linking and modifying polymers and other materials .
Comparison with Similar Compounds
Similar compounds to 2,2’-[Hexane-1,6-diylbis(oxymethylene)]bis(2-methyloxirane) include:
1,4-bis(2,3-epoxypropoxy)butane: Similar in structure but with a shorter carbon chain.
1,8-bis(2,3-epoxypropoxy)octane: Similar in structure but with a longer carbon chain.
1,6-bis(2,3-epoxypropoxy)hexane: Another name for the same compound.
The uniqueness of 2,2’-[Hexane-1,6-diylbis(oxymethylene)]bis(2-methyloxirane) lies in its optimal chain length, which provides a balance between flexibility and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
189231-55-8 |
---|---|
Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
2-methyl-2-[6-[(2-methyloxiran-2-yl)methoxy]hexoxymethyl]oxirane |
InChI |
InChI=1S/C14H26O4/c1-13(11-17-13)9-15-7-5-3-4-6-8-16-10-14(2)12-18-14/h3-12H2,1-2H3 |
InChI Key |
QVYWBOCJJANOAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)COCCCCCCOCC2(CO2)C |
Origin of Product |
United States |
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